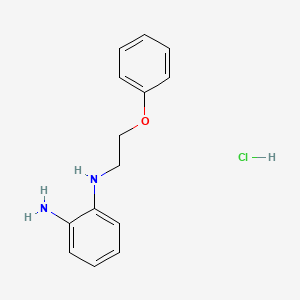

N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride, also known as 2-PE, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent antioxidant and has been shown to have significant protective effects against various types of oxidative stress.

Scientific Research Applications

Synthesis and Characterization

- A study explored the synthesis and pharmacological screening of novel benzimidazole derivatives, starting from o-phenylenediamine and phenoxyacetic acid. This research highlights the process of synthesizing various derivatives, which is relevant to understanding the properties and potential applications of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride (Shaharyar et al., 2016).

Migration Behavior and Separation Studies

- Another study investigated the migration behavior and separation of benzendiamines (including compounds related to N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride) using capillary zone electrophoresis. This research is crucial for understanding the properties of these compounds in various analytical and separation contexts (Lin & Chen, 2000).

Chemical and Physical Properties

- Phenylenediamines, a group that includes compounds similar to N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride, have been extensively studied for their chemical and physical properties. These compounds are known for their conversion to polymers and applications in manufacturing polyurethanes, polyamides, and their use in the dye and photographic industries (Layer, 2000).

Applications in Polymer Synthesis

- The synthesis of high-molecular-weight polyketanils, which involved reactions with compounds including 1,4-benzenediamine (a related compound to N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride), showcased the potential of these compounds in creating polymers with high thermal stability and other desirable properties (Yeakel, Gower, & Mani, 1993).

Chemical Derivatization Studies

- Research on the chemical derivatization of electrode surfaces with derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine provided insights into the applications of these compounds in modifying electrode surfaces, which is relevant for understanding the electrochemical properties of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride (Buchanan et al., 1983).

Molecular Structure Studies

- A study on the structure of new host molecules, including 1,3-Benzenediamine, N,N'-bis(4,6-dichloro-1,3,5-triazine-2-yl), highlights the structural and inclusion compound properties of related benzenediamine derivatives (Fridman Moshe Kapon, Sheynin, & Kaftory, 2006).

Mechanism of Action

Target of Action

Similar compounds have been shown to target dna gyrase in mycobacterium tuberculosis

Mode of Action

It’s worth noting that similar compounds have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact interaction of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Similar compounds have been shown to exhibit high anticholinergic and h3 inverse agonistic activities

Result of Action

Similar compounds have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)

properties

IUPAC Name |

2-N-(2-phenoxyethyl)benzene-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.ClH/c15-13-8-4-5-9-14(13)16-10-11-17-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMWYSFUOMQPGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC2=CC=CC=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2630773.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)

![2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid](/img/structure/B2630780.png)

![N-(5-Methyl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2630784.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2630786.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)

![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)